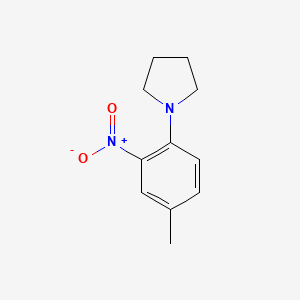

1-(4-Methyl-2-nitrophenyl)pyrrolidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

59504-34-6 |

|---|---|

分子式 |

C11H14N2O2 |

分子量 |

206.24 g/mol |

IUPAC 名称 |

1-(4-methyl-2-nitrophenyl)pyrrolidine |

InChI |

InChI=1S/C11H14N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |

InChI 键 |

VQVVPXREFQQTBV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |

产品来源 |

United States |

Contextualization of Pyrrolidine and Nitroaromatic Compounds in Modern Organic Chemistry

Significance of Pyrrolidine (B122466) Scaffold in Chemical Sciences

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. rsc.orgnih.gov Its prevalence stems from its unique conformational flexibility and its ability to participate in a variety of chemical transformations. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, a critical feature in the design of biologically active molecules and stereoselective catalysts. mdpi.com

In medicinal chemistry, the pyrrolidine scaffold is considered a "privileged structure" due to its frequent appearance in drugs targeting a wide range of diseases. researchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets. Furthermore, the stereocenters that can be generated on the pyrrolidine ring are crucial for enantioselective recognition by enzymes and receptors. mdpi.com

Role of Nitroaromatic Moieties in Organic Synthesis

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring, are versatile intermediates in organic synthesis. uobasrah.edu.iq The nitro group is a strong electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. This electronic effect is a cornerstone of their utility in a variety of chemical transformations.

Historically, nitroaromatic compounds have been pivotal in the synthesis of anilines through reduction of the nitro group, a fundamental transformation in the production of dyes, pharmaceuticals, and agrochemicals. Moreover, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds. rsc.orgnih.gov This reactivity is central to the synthesis of a wide range of substituted aromatic compounds.

Structural Features and Chemical Environment of the Phenyl-Pyrrolidine System

The covalent linkage of a pyrrolidine ring to a nitrophenyl group in 1-(4-Methyl-2-nitrophenyl)pyrrolidine creates a distinct chemical entity with a unique interplay of electronic and steric effects. The nitrogen atom of the pyrrolidine ring is directly attached to the aromatic system, influencing its electronic properties and reactivity.

The nitro group at the ortho position to the pyrrolidine substituent exerts a powerful electron-withdrawing effect on the phenyl ring through both inductive and resonance effects. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. Conversely, and more importantly for the synthesis of this compound, the nitro group strongly activates the ring towards nucleophilic aromatic substitution. rsc.orgnih.gov For a potential leaving group at the ortho or para position, the nitro group can stabilize the negative charge of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism. In the case of this compound's synthesis from a precursor like 1-chloro-4-methyl-2-nitrobenzene, the ortho nitro group is crucial for facilitating the displacement of the leaving group by the incoming pyrrolidine nucleophile. researchgate.net

The methyl group at the para position has a mild electron-donating effect through hyperconjugation, which slightly counteracts the deactivating effect of the nitro group in electrophilic reactions but has a minimal impact on the facility of nucleophilic aromatic substitution.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C11H14N2O2 | 59504-34-6 |

| Pyrrolidine | C4H9N | 123-75-1 |

| 1-Chloro-4-methyl-2-nitrobenzene | C7H6ClNO2 | 89-60-1 |

Synthetic Strategies and Methodologies for 1 4 Methyl 2 Nitrophenyl Pyrrolidine and Its Derivatives

Direct Arylation Approaches to N-Arylpyrrolidines

Direct arylation encompasses methods where the N-aryl bond is formed in a single key step. Among these, Nucleophilic Aromatic Substitution (SNAr) is particularly well-suited for the synthesis of 1-(4-Methyl-2-nitrophenyl)pyrrolidine, owing to the electronic properties of the precursor.

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. nih.gov Unlike typical nucleophilic substitution, the SNAr mechanism proceeds via an addition-elimination pathway. uomustansiriyah.edu.iq This reaction is highly effective when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), positioned ortho or para to a suitable leaving group (e.g., a halide). uomustansiriyah.edu.iqwikipedia.org For the synthesis of this compound, a logical precursor would be a compound like 1-fluoro-4-methyl-2-nitrobenzene or 1-chloro-4-methyl-2-nitrobenzene, where pyrrolidine (B122466) acts as the nucleophile.

The mechanism involves the attack of the nucleophile (pyrrolidine) on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of the ortho-nitro group is crucial as it stabilizes the negative charge through resonance. masterorganicchemistry.com The subsequent, typically rapid, step is the elimination of the leaving group, which restores the aromaticity of the ring. uomustansiriyah.edu.iq

The efficiency of SNAr reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

Solvent: While polar aprotic solvents like DMF are common, recent advancements have focused on greener and milder conditions. Studies have shown that SNAr reactions can be performed effectively in aqueous media using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info This approach allows for the use of equimolar amounts of reagents, simplifying purification and minimizing waste. d-nb.info

Base/Catalysis: The presence of a base is often required, especially if the nucleophile is used as a salt (e.g., pyrrolidine hydrochloride). d-nb.info The strength of the base can influence the reaction rate. In some systems, excess amine nucleophile can itself act as the base, facilitating the proton transfer steps. nih.govresearchgate.net For many SNAr reactions, external catalysis is not necessary, as the reaction is driven by the activation provided by the electron-withdrawing groups on the aromatic ring.

Temperature: Temperature plays a significant role in reaction kinetics. While some highly activated substrates react readily at room temperature, others may require heating to achieve reasonable reaction rates. d-nb.info For instance, the reaction of 2,4-difluoronitrobenzene (B147775) with pyrrolidine has been studied across a wide temperature range (30 °C to 120 °C) in continuous-flow reactors to build kinetic models. core.ac.uk

The following table summarizes the optimization of an SNAr reaction between 2,4,5-trichloropyrimidine (B44654) and pyrrolidine in an aqueous/HPMC system, illustrating the effect of different bases on the product yield. d-nb.info

| Entry | Base | pKa (Conjugate Acid) | Yield (%) |

|---|---|---|---|

| 1 | NaHCO₃ | 10.3 | <5 |

| 2 | Na₂CO₃ | 10.3 | 20 |

| 3 | K₂CO₃ | 10.3 | 35 |

| 4 | K₃PO₄ | 12.3 | 80 |

| 5 | NaOH | 15.7 | 92 |

| 6 | KOH | 15.7 | 95 |

The SNAr reaction is versatile but has specific requirements for both the aromatic substrate and the nucleophile.

Nucleophile Scope: A wide range of nucleophiles can be employed. Secondary cyclic amines, including pyrrolidine, piperidine (B6355638), and morpholine, are commonly used and generally show high reactivity. d-nb.inforesearchgate.net Studies have demonstrated successful reactions with cyclic amines of varying ring sizes (four- to seven-membered) and even highly sterically hindered amines. d-nb.info

Aromatic Substrate Scope: The primary requirement for the aromatic substrate is the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com Nitro groups are particularly effective activators. The reaction proceeds readily with heteroaromatic systems, such as substituted pyridines and pyrimidines, which are inherently electron-deficient. wikipedia.orgd-nb.inforesearchgate.net For example, 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) reacts efficiently with pyrrolidine to yield the corresponding N-arylpyrrolidine in high yield (82%). mdpi.com

Leaving Group: The nature of the leaving group can significantly impact the reaction rate. A notable characteristic of SNAr reactions is the leaving group ability order, which is often F > Cl > Br > I. nih.gov This is contrary to SN2 reactions and is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.comnih.gov The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the attack by the nucleophile. masterorganicchemistry.com

A significant limitation is the reaction's general failure with aromatic rings that lack strong activating EWGs. uomustansiriyah.edu.iq

Comparing the reactivity of different nucleophiles and aromatic substrates provides insight into the electronic and steric effects governing SNAr reactions. Kinetic studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with a series of secondary amines (pyrrolidine, piperidine, morpholine) in aqueous solution have provided valuable comparative data. researchgate.net In these systems, pyrrolidine is consistently found to be a more reactive nucleophile than piperidine or morpholine. researchgate.net

A quantitative model has also been developed to predict SNAr reactivity across a broad range of substrates using simple descriptors like electron affinity (EA) and electrostatic potential (ESP). rsc.org This allows for a comparative analysis of reactivity, for example, between different halopyridines, and can predict how changes in the substrate structure will affect reaction rates. rsc.org

The table below shows the second-order rate constants for the reaction of different secondary amines with 2-methoxy-5-nitropyridine, highlighting the superior reactivity of pyrrolidine. researchgate.net

| Nucleophile | pKa | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Morpholine | 8.33 | 0.000143 |

| Piperidine | 11.12 | 0.00298 |

| Pyrrolidine | 11.27 | 0.00649 |

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, but it represents a conceptually different approach to the target molecule compared to SNAr. researchgate.net Instead of forming the N-aryl bond directly with a pre-functionalized ring, an EAS approach would involve modifying an existing N-arylpyrrolidine. For instance, one could synthesize 1-(4-methylphenyl)pyrrolidine (B1616013) first and then introduce the nitro group via an EAS reaction (nitration).

The success of an EAS strategy hinges on controlling the regioselectivity—that is, the position at which the new substituent is introduced. algoreducation.com The existing substituents on the aromatic ring govern the position of the incoming electrophile. youtube.comyoutube.com

Directing Effects: Substituents are broadly classified as either ortho-, para-directing or meta-directing. youtube.com

Activating Groups (Ortho-, Para-directors): Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. algoreducation.com This is because they stabilize the cationic intermediate (the arenium ion) through resonance or inductive effects. youtube.com Alkyl groups (like the methyl group) and amino groups (like the pyrrolidino group) are strong activating, ortho-, para-directors. youtube.com

Deactivating Groups (Meta-directors): Electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position, as this position is the least destabilized. youtube.comyoutube.com

In the hypothetical nitration of 1-(4-methylphenyl)pyrrolidine to obtain the target compound, the regioselectivity would be determined by the combined influence of the methyl group and the pyrrolidino group. Both are activating ortho-, para-directors. The pyrrolidino group, which donates its lone pair of electrons via resonance, is a much stronger activating group than the methyl group, which acts primarily through induction and hyperconjugation. Therefore, the directing effect of the pyrrolidino group would dominate, strongly favoring substitution at its ortho positions (positions 2 and 6). The methyl group also directs to its ortho position (position 3) and para position (which is occupied by the pyrrolidino group). The nitration would likely yield primarily this compound, as the ortho position to the powerful pyrrolidino director is electronically favored. However, steric hindrance from the pyrrolidine ring could lead to the formation of some other isomers. youtube.com

The following table summarizes the directing effects of relevant functional groups. algoreducation.comyoutube.com

| Substituent | Type | Directing Effect |

|---|---|---|

| -NR₂ (e.g., Pyrrolidino) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Cl, -Br, -F (Halogens) | Deactivating | Ortho, Para |

Electrophilic Aromatic Substitution (EAS) Methodologies

Activation and Deactivation Principles

The synthesis of N-aryl pyrrolidines, including this compound, is governed by the electronic properties of the aromatic precursor. The phenyl ring in this specific compound is substituted with both an activating group (methyl, -CH₃) and a deactivating group (nitro, -NO₂).

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent strongly deactivates the aromatic ring towards electrophilic aromatic substitution. However, it concurrently activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself. In the case of a precursor like 1-halo-4-methyl-2-nitrobenzene, the nitro group facilitates the displacement of the halide by a nucleophile, such as pyrrolidine, by stabilizing the negatively charged Meisenheimer complex intermediate. The selective activation of the nitro group itself can also be a key step in certain synthetic pathways, for instance, in reductive cyclization reactions where it is converted to an amine. rsc.org

Methyl Group (-CH₃): This is a weak electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In the context of SNAr for the synthesis of the target compound, its electronic effect is largely overridden by the dominant activating effect of the nitro group.

The pyrrolidine nitrogen itself can influence catalytic cycles. The lone pair of electrons on the nitrogen atom can coordinate strongly with metal catalysts, potentially leading to catalyst deactivation. escholarship.org This necessitates the careful selection of catalysts and reaction conditions that are tolerant of amine functionalities or the use of protecting groups when necessary.

Multicomponent and Cascade Reactions for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) and cascade sequences are powerful tools for rapidly building molecular complexity from simple precursors in a single operation, making them highly efficient for synthesizing substituted pyrrolidine rings. acs.orgresearchgate.net These strategies are prized for their atom economy and reduction of waste compared to traditional multi-step syntheses. acs.org

One-Pot Synthetic Procedures

One-pot syntheses that combine multiple transformations without isolating intermediates offer a streamlined approach to complex pyrrolidine derivatives. ymerdigital.comsemanticscholar.orgchemistryviews.org A notable example is the combination of organocatalysis and gold catalysis in a one-pot nitro-Mannich/hydroamination cascade. acs.orgnih.gov This method allows for the highly enantioselective preparation of trisubstituted pyrrolidines. acs.orgnih.gov The sequence begins with an asymmetric nitro-Mannich reaction, followed by a gold-catalyzed hydroamination of an allene, yielding pyrrolidines in good yields with excellent stereoselectivity. acs.orgnih.gov

Another powerful one-pot strategy involves a sequential nitro-Michael addition and reductive cyclization cascade. bohrium.comchemrxiv.org This two-stage process first uses an organocatalyst for the nitro-Michael addition between compounds like indolylidenecyanoesters and nitroalkanes. The resulting adduct is then subjected to a metal-catalyzed reductive cyclization to form highly functionalized pyrrolidinyl spirooxindoles. bohrium.comchemrxiv.org

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nitro-Mannich/Hydroamination Cascade | Bifunctional Organocatalyst, Gold Catalyst | Trisubstituted Pyrrolidines | Highly enantioselective (85–96% ee); moderate to good yields (32–67%). | acs.orgnih.gov |

| Nitro-Michael/Reductive Cyclization | Organocatalyst, Metal Catalyst (e.g., FeSO₄ or Pd) | Multifunctionalized Spiro-pyrrolidines | Operationally simple and scalable; forms complex scaffolds. | bohrium.comchemrxiv.org |

Cyclization Reactions Involving Nitro Intermediates

Nitro compounds are versatile intermediates in the synthesis of nitrogen-containing heterocycles. The nitro group can be reduced to an amine, which can then participate in an intramolecular cyclization to form the pyrrolidine ring.

A prominent example is the iridium-catalyzed reductive nitro-Mannich cyclization. acs.org This reaction involves the chemoselective reduction of a lactam to an enamine, which then triggers a nitro-Mannich cyclization with a tethered nitroalkyl group. acs.org This methodology provides direct access to alkaloid-like structures with good to excellent diastereoselectivity. acs.org

Similarly, cascade reactions that begin with a nitro-Michael addition generate a γ-nitrocarbonyl intermediate. bohrium.comchemrxiv.org The subsequent selective reduction of the nitro group to a primary amine, often using reagents like ferrous sulfate (B86663) or catalytic hydrogenation, is followed by a spontaneous intramolecular cyclization (lactamization) to yield substituted pyrrolidinones or pyrrolidines. chemrxiv.orgresearchgate.net DFT studies have been used to understand the mechanism, revealing preferential reduction of the nitro group while other functional groups like nitriles and esters remain inert during the process. chemrxiv.org

| Strategy | Key Transformation | Catalyst/Reagent | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Reductive Nitro-Mannich Cyclization | Lactam reduction followed by cyclization | Iridium(I) complex | Enamine, Nitroalkane | Polycyclic pyrrolidines | acs.org |

| Nitro-Michael/Reductive Cyclization | Nitro group reduction followed by cyclization | FeSO₄ or Pd/H₂ | γ-nitro Michael adduct | Spiro[oxindole-3,3′-pyrrolidine] | bohrium.comchemrxiv.org |

| Nitro-Mannich/Lactamization Cascade | Organocatalytic addition and subsequent reduction/cyclization | Organocatalyst, reducing agent | γ-nitro amine | Pyrrolidin-2-ones | researchgate.net |

Reactions Utilizing Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are valuable three-carbon building blocks in organic synthesis. nih.gov The presence of vicinal electron-donating and electron-withdrawing groups facilitates the cleavage of a carbon-carbon bond under mild Lewis acid catalysis, forming a versatile 1,3-dipole equivalent. nih.govwiley-vch.de

This reactivity can be harnessed to construct five-membered rings. A direct synthetic route to pharmacologically relevant 1,5-substituted pyrrolidin-2-ones involves the reaction of D-A cyclopropanes with primary amines, such as anilines or benzylamines. mdpi.com In this process, the D-A cyclopropane (B1198618) functions as a 1,4-C,C-dielectrophile. The reaction proceeds through a Lewis acid-catalyzed ring-opening by the amine to form a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the pyrrolidinone product. mdpi.com This transformation is efficient for a range of D-A cyclopropanes and tolerates a variety of substituents on the aniline. mdpi.com

| D-A Cyclopropane Donor Group | Aniline Substituent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl | 4-Methoxy | Sc(OTf)₃ | 1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one | 81% | mdpi.com |

| 2-Thienyl | 4-Methyl | Sc(OTf)₃ | 1-(p-tolyl)-5-(thiophen-2-yl)pyrrolidin-2-one | 85% | mdpi.com |

| 2-Furyl | 4-Chloro | Sc(OTf)₃ | 1-(4-chlorophenyl)-5-(furan-2-yl)pyrrolidin-2-one | 65% | mdpi.com |

| Styryl | Unsubstituted | Sc(OTf)₃ | 1-phenyl-5-styrylpyrrolidin-2-one | 72% | mdpi.com |

Derivatization from Precursors

The synthesis of derivatives related to this compound can also be achieved by modifying existing pyrrolidine scaffolds, such as those derived from the chiral pool. Amino acids like proline and hydroxyproline (B1673980) are particularly valuable starting materials. mdpi.com

Synthesis via Amidation of Pyrrolidine-2-carboxylic Acid Derivatives

Derivatives of pyrrolidine-2-carboxylic acid (proline) are common precursors for building more complex molecules. mdpi.com While the target compound is an amine, related amide and sulfonamide structures can be readily synthesized via acylation or sulfonylation of the pyrrolidine nitrogen.

A relevant example is the synthesis of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. nih.gov This compound is prepared by reacting 4-hydroxyproline (B1632879) with 4-nitrobenzenesulfonyl chloride in an aqueous solution of sodium carbonate. The reaction proceeds at room temperature, and the desired product is isolated by simple filtration after acidification. nih.gov This method demonstrates a straightforward way to link a nitrophenyl group to the pyrrolidine nitrogen of a proline derivative, forming a stable sulfonamide bond. nih.gov This strategy can be extended to synthesize various N-aryl and N-sulfonyl derivatives from readily available proline-based starting materials.

| Pyrrolidine Precursor | Aryl Precursor | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyproline | 4-Nitrobenzenesulfonyl chloride | Na₂CO₃, H₂O, then HCl | -5 °C to room temperature, 4 h | 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | nih.gov |

Modification of Nitroaryl Precursors

The primary route for the synthesis of this compound involves the modification of a suitable nitroaryl precursor through a nucleophilic aromatic substitution (SNAr) reaction. This method is highly effective due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.

A common and efficient precursor for this synthesis is 1-fluoro-4-methyl-2-nitrobenzene. The fluorine atom is an excellent leaving group in SNAr reactions. The synthesis proceeds by reacting 1-fluoro-4-methyl-2-nitrobenzene with pyrrolidine. In this reaction, the nitrogen atom of the pyrrolidine ring acts as the nucleophile, attacking the carbon atom bonded to the fluorine on the nitroaromatic ring. This addition is the rate-determining step, forming a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. Subsequently, the fluorine atom is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. researchgate.netresearchgate.net

The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and can be influenced by reaction conditions like temperature and pressure. researchgate.net While specific kinetic data for this exact reaction is not extensively published, analogous SNAr reactions between fluoro-nitrobenzenes and pyrrolidine have been studied, demonstrating that pressure can influence reaction rates. researchgate.net

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound via nucleophilic aromatic substitution.

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Product |

| 1-Fluoro-4-methyl-2-nitrobenzene | Pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | Activation by nitro group; Fluorine as leaving group | This compound |

Purification Techniques and Strategies

Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, by-products, and solvent. Therefore, a robust purification strategy is essential to isolate the compound at a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a well-documented and effective method for the purification of this compound. sielc.com Specifically, a reverse-phase (RP) HPLC method can be employed for this purpose. In this technique, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

One established method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, suitable for separating compounds like this compound. sielc.com The separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile phase. The components of the crude mixture will travel through the column at different rates depending on their polarity, allowing for the isolation of the pure product. This liquid chromatography method is also scalable and can be adapted for preparative separation to isolate larger quantities of the compound. sielc.com

A typical mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. sielc.com For applications that require compatibility with mass spectrometry (MS), phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com

The specific conditions for the HPLC purification are summarized in the table below.

| Parameter | Specification | Purpose/Comment | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification. | sielc.com |

| Mode | Reverse Phase (RP) | Suitable for separating moderately polar organic compounds. | sielc.com |

| Stationary Phase | Newcrom R1 Column | Reverse-phase column with low silanol activity. | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Elutes the compound from the column. | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | Formic acid is volatile and suitable for MS detection. | sielc.com |

Mechanistic Insights and Reactivity Pathways of 1 4 Methyl 2 Nitrophenyl Pyrrolidine

Electron Transfer Dynamics and Excited-State Phenomena

The photophysical behavior of molecules structurally related to 1-(4-methyl-2-nitrophenyl)pyrrolidine is governed by complex excited-state relaxation dynamics following photoexcitation. These processes are critical in understanding the compound's stability and reactivity under light exposure. Studies on analogous nitrophenyl-pyrrolidine systems reveal that the depletion of the first singlet excited state is exceptionally rapid, rendering the molecule virtually nonfluorescent. acs.orgnih.gov This rapid relaxation is primarily guided by two key pathways: Twisted Intramolecular Charge Transfer (TICT) and Intersystem Crossing (ISC). acs.orgnih.gov

Twisted Intramolecular Charge Transfer (TICT)

Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. From this state, a significant and ultrafast relaxation process occurs, known as Twisted Intramolecular Charge Transfer (TICT). acs.orgnih.gov This phenomenon involves a geometric rearrangement of the molecule in the excited state. nih.govrsc.org Specifically, the nitro (-NO₂) group, which is planar with the phenyl ring in the ground state, undergoes torsional motion and twists to a perpendicular orientation in the excited state. acs.orgnih.gov

This twisting motion facilitates a substantial intramolecular charge transfer (ICT) from the electron-donating pyrrolidine-substituted phenyl ring to the electron-accepting nitro group. acs.orgnih.gov The formation of this charge-separated TICT state is substantiated by a significant change in the molecule's dipole moment upon excitation. acs.orgnih.gov The dynamics of this process are extremely fast, occurring on a femtosecond to picosecond timescale. For instance, in the related compound (S)-(−)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (NPP), the decay of the LE state and the rise of the CT state occur over approximately 1 ps, with an associated Stokes shift of 2000 cm⁻¹ in acetonitrile (B52724). acs.orgnih.gov

The efficiency of the TICT process is highly dependent on the polarity of the solvent. acs.orgnih.gov In highly polar solvents, the charge-separated TICT state is stabilized, leading to a much faster rate of formation compared to nonpolar environments. acs.orgnih.gov This solvent dependency, along with the influence of viscosity on the relaxation dynamics, confirms that the torsional motion of the nitro group is the principal coordinate for this excited-state relaxation pathway. acs.org

| Process | Associated Phenomenon | Timescale | Spectroscopic Evidence |

|---|---|---|---|

| Initial Excitation | Formation of Locally Excited (LE) State | Femtoseconds | Initial absorption |

| Relaxation Pathway 1 | Twisted Intramolecular Charge Transfer (TICT) | ~100s of femtoseconds to 1 ps | Decay of LE state, rise of CT state emission acs.orgnih.gov |

| Relaxation Pathway 2 | Intersystem Crossing (isc) | Few picoseconds | Second component of biexponential decay acs.orgnih.gov |

Intersystem Crossing Pathways

Following the initial TICT event, a second, slightly slower relaxation process contributes to the deactivation of the excited state. This pathway is identified as intersystem crossing (isc), a photophysical process involving a change in the spin multiplicity of the molecule. acs.orgnih.gov Specifically, the molecule transitions from the first singlet excited state (S₁) to a triplet state (T₁).

This intersystem crossing event is observed as the second time component in fluorescence transient measurements, typically occurring on a timescale of a few picoseconds. acs.orgnih.gov The potential energy surfaces calculated for analogous systems show that the triplet state is accessible from the singlet excited state, providing a viable pathway for de-excitation. acs.orgnih.gov Like the TICT process, the rate of intersystem crossing is also accelerated in more polar solvents, which is attributed to the differential stabilization of the involved energy states. acs.orgnih.gov The combination of ultrafast TICT and subsequent rapid intersystem crossing effectively quenches any significant fluorescence, explaining the non-emissive nature of these compounds. acs.orgnih.gov

Transformations of the Nitro Group

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo various chemical transformations. Among the most significant of these is its reduction to a primary amino group (-NH₂), which yields the corresponding 4-methyl-2-(pyrrolidin-1-yl)aniline. This transformation is fundamental in synthetic chemistry as it provides a route to anilines, which are key precursors for pharmaceuticals, dyes, and other functional materials.

Reductive Methodologies to Amino Derivatives

The conversion of the nitroaromatic moiety to an amino derivative can be accomplished through several reductive methodologies. These methods can be broadly categorized into catalytic hydrogenation and chemical reduction strategies, each with distinct advantages regarding selectivity, reaction conditions, and substrate tolerance.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts include precious metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on activated carbon to increase surface area and catalytic activity. rsc.org The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under controlled temperature and pressure. For functionalized nitroarenes, catalyst selection is crucial to ensure chemoselectivity, reducing the nitro group without affecting other reducible functionalities that might be present in the molecule. rsc.org

| Catalyst | Typical Loading | Solvent | Pressure | Temperature |

|---|---|---|---|---|

| Pd/C | 1-10 mol% | Ethanol, Methanol, Ethyl Acetate | 1-5 atm H₂ | Room Temperature |

| PtO₂ (Adams' catalyst) | 1-5 mol% | Acetic Acid, Ethanol | 1-3 atm H₂ | Room Temperature |

| Raney Nickel | 5-20 wt% | Ethanol, Methanol | 1-50 atm H₂ | Room - 100°C |

Alternatively, the nitro group can be reduced using stoichiometric chemical reducing agents. These methods are often preferred when catalytic hydrogenation is not feasible due to catalyst poisoning or lack of chemoselectivity. A classic and highly effective method involves the use of a metal in an acidic medium.

Metals such as iron (Fe), zinc (Zn), and tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are commonly used. nih.gov For example, the reduction with iron powder in acetic acid is a robust method that is often high-yielding and tolerant of various functional groups. nih.gov The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with protonation steps facilitated by the acidic solvent, ultimately leading to the formation of the corresponding aniline. Other reagents, such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), also serve as effective reducing agents for this transformation under milder conditions.

| Reagent System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Fe / HCl or AcOH | Water, Ethanol, Acetic Acid | Reflux | Classic, robust, and cost-effective method nih.gov |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temperature to Reflux | Milder conditions, good for sensitive substrates |

| Zn / AcOH | Acetic Acid, Water | Room Temperature to 50°C | Effective for many nitroaromatics |

| Na₂S₂O₄ | Water/Methanol | Room Temperature to Reflux | Often used in aqueous systems |

Biocatalytic Reduction Processes

The reduction of the nitro group in aromatic compounds like this compound is a critical transformation, and biocatalytic methods offer a green and highly selective alternative to traditional chemical reductions. acsgcipr.org This process typically employs enzymes known as nitroreductases (NRs), which are flavoenzymes dependent on NAD(P)H. researchgate.net These enzymes catalyze the reduction of a wide array of nitroaromatic compounds to their corresponding arylamines. researchgate.netgoogle.com

| Enzyme System | Cofactor/Reductant | Typical Mechanism | Key Features |

| Nitroreductases (NRs) | NAD(P)H | Flavin-mediated two-electron transfers | Broad substrate scope, high selectivity. researchgate.net |

| Whole-Cell Biocatalysts | Varies (e.g., glucose) | Utilizes the cell's metabolic machinery | Can be used for anaerobic reductions. acsgcipr.org |

| Hydrogenase-Coupled Systems | H₂ / Flavin | Hydrogenase reduces flavin, which then reduces the nitro group via a nitroreductase. researchgate.net | Avoids costly NAD(P)H recycling, cleaner process. researchgate.net |

Formation of Hydroxylamino and Nitroso Intermediates

The reduction of the nitro group on this compound proceeds in a stepwise manner, involving the formation of distinct intermediates. This is a six-electron reduction, whether catalyzed by enzymes or chemical reagents. nih.gov The process involves two key, often transient, intermediates: a nitroso derivative and a hydroxylamino derivative. nih.govgoogle.com

The accepted pathway for this transformation is as follows:

Nitro to Nitroso: The process begins with a two-electron reduction of the nitro group (-NO₂) to form the corresponding nitroso group (-NO).

Nitroso to Hydroxylamino: The nitroso intermediate is then rapidly reduced, in another two-electron step, to the N-hydroxylamino derivative (-NHOH). nih.gov The rate of this step is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

Hydroxylamino to Amine: The final stage is a two-electron reduction of the hydroxylamino intermediate to the final amine product (-NH₂). google.com

This sequence can be summarized as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

| Step | Reactant | Intermediate/Product | Electrons Transferred |

| 1 | This compound | 1-(4-Methyl-2-nitrosophenyl)pyrrolidine | 2e⁻ |

| 2 | 1-(4-Methyl-2-nitrosophenyl)pyrrolidine | 1-(2-Hydroxylamino-4-methylphenyl)pyrrolidine | 2e⁻ |

| 3 | 1-(2-Hydroxylamino-4-methylphenyl)pyrrolidine | 2-Amino-5-methylphenyl)pyrrolidine | 2e⁻ |

Chemoselectivity in Nitro Group Reduction

Chemoselectivity is a paramount concern in the reduction of nitroaromatic compounds, especially when other potentially reducible functional groups are present in the molecule. In the case of this compound, the key challenge is to reduce the nitro group without affecting the aromatic ring, the methyl group, or the pyrrolidine moiety.

A wide variety of reagents and catalytic systems have been developed to achieve this selectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and effective method, though it can sometimes lead to the reduction of other functionalities. commonorganicchemistry.com Milder and more selective methods often employ metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media. commonorganicchemistry.com These reagents are known to selectively reduce nitro groups while tolerating other groups like halogens, ketones, esters, and nitriles. organic-chemistry.org

For instance, sodium sulfide (B99878) (Na₂S) is a reagent that can selectively reduce one nitro group in dinitro compounds and generally does not affect aliphatic nitro groups. commonorganicchemistry.com This high degree of selectivity is crucial for complex syntheses. The choice of reducing agent can be tailored to the specific substrate to maximize the yield of the desired amine while minimizing side reactions. davidpublisher.com In polynitro compounds, steric hindrance plays a significant role, with the least hindered nitro group being preferentially reduced. stackexchange.com

| Reagent/System | Conditions | Selectivity Profile |

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient but may reduce other functional groups. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Acidic | Mild and selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Acidic | Similar to Fe, provides a mild method for selective nitro reduction. commonorganicchemistry.com |

| SnCl₂ | Acidic (e.g., HCl) | A mild reagent that tolerates many other reducible groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous/Alcoholic | Can selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| Biocatalysis (Nitroreductases) | Aqueous, Mild pH/Temp | Excellent chemoselectivity for the nitro group. researchgate.net |

Reactivity of the Pyrrolidine Moiety

Nucleophilicity of the Nitrogen Atom

The pyrrolidine ring in this compound contains a secondary amine nitrogen atom, which is a key site of reactivity. This nitrogen atom possesses a lone pair of electrons, making it a good nucleophile and a base. chemicalbook.comwikipedia.org As a nucleophile, it can readily participate in electrophilic substitution reactions with a variety of electrophiles. chemicalbook.com

For example, the nitrogen can react with alkyl halides to form N-alkylated quaternary ammonium (B1175870) salts or with acyl halides to form N-acyl derivatives. chemicalbook.com The basicity of the pyrrolidine nitrogen is typical of dialkyl amines. wikipedia.org However, the electronic properties of the attached nitrophenyl ring can influence this nucleophilicity. The 2-nitro group is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom through resonance and inductive effects, thereby decreasing its basicity and nucleophilicity compared to an N-alkyl or N-phenylpyrrolidine. Despite this deactivation, the nitrogen atom remains a significant reactive center for nucleophilic attack.

Ring-Opening and Ring-Closure Reactions (if applicable)

The pyrrolidine ring is a saturated five-membered heterocycle and is generally stable under most reaction conditions. nih.gov Ring-opening reactions are not common and typically require harsh conditions or specific reagents designed to cleave C-N bonds. Similarly, ring-closure reactions are not relevant to the pre-formed pyrrolidine moiety in this compound, although various synthetic methods exist to construct the pyrrolidine skeleton from acyclic precursors. researchgate.netresearchgate.net Recent synthetic advancements have demonstrated that pyrrolidine derivatives can be synthesized via photo-promoted ring contraction of pyridines, highlighting novel ways to form this ring system. osaka-u.ac.jp However, for this compound, the reactivity is dominated by the functional groups on the aromatic ring and the nucleophilicity of the pyrrolidine nitrogen, rather than the stability of the ring itself.

Reactivity at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the phenyl ring is at a benzylic position. wikipedia.org Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation intermediate. wikipedia.orgchemistrysteps.com This enhanced reactivity allows for selective reactions at the methyl group.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃). wikipedia.orgchemistrysteps.com This reaction converts the methyl group into a carboxyl group, yielding the corresponding benzoic acid derivative. However, the presence of the electron-withdrawing nitro group on the aromatic ring deactivates the molecule, making the oxidation of the methyl group more difficult than in a compound like toluene. google.com

Halogenation: The benzylic position is susceptible to free-radical halogenation. chemistrysteps.com For instance, reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom onto the methyl group, forming a benzylic halide. chemistrysteps.com This benzylic halide is then a versatile intermediate for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Oxidation | KMnO₄ or Na₂Cr₂O₇ | Carboxylic Acid (-COOH) | Requires at least one benzylic hydrogen; reaction is more difficult due to the deactivating nitro group. chemistrysteps.comgoogle.com |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Benzylic Bromide (-CH₂Br) | Proceeds via a resonance-stabilized benzylic radical intermediate. chemistrysteps.com |

Influence of Substituent Effects on Reaction Mechanisms

The reactivity of "this compound" is significantly governed by the electronic and steric nature of the substituents on the phenyl ring. The interplay between the electron-donating methyl group (-CH₃) at the para-position and the electron-withdrawing nitro group (-NO₂) at the ortho-position dictates the electron density distribution within the aromatic ring and influences the course of various chemical transformations.

The electronic influence of these substituents can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at a particular position on the benzene (B151609) ring. wikipedia.orgviu.ca Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. viu.ca

| Substituent | σ (para) | σ (meta) |

|---|---|---|

| -CH₃ (Methyl) | -0.170 | -0.069 |

| -NO₂ (Nitro) | +0.778 | +0.710 |

Data sourced from Wikipedia's compilation of Hammett constants. wikipedia.org

The methyl group at the para-position is an activating group, meaning it increases the electron density of the aromatic ring through a combination of a weak +I (inductive) effect and, more significantly, a +M (mesomeric) or resonance effect (hyperconjugation). minia.edu.eg This increased electron density particularly enhances the reactivity of the ortho and para positions relative to the methyl group towards electrophilic attack.

Conversely, the nitro group at the ortho-position is a strongly deactivating group. It powerfully withdraws electron density from the aromatic ring via both a strong -I (inductive) effect and a strong -M (mesomeric) effect. minia.edu.eglibretexts.org This deactivation significantly reduces the ring's susceptibility to electrophilic aromatic substitution. The electron-withdrawing nature of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr) reactions, especially at the positions ortho and para to it. libretexts.org

In "this compound," the positions on the aromatic ring are influenced by both substituents. The carbon atom attached to the pyrrolidine group (C1) is directly influenced by the ortho-nitro group. The C2 position, bearing the nitro group, and the C4 position, with the methyl group, are also key positions. The remaining positions (C3, C5, and C6) experience a combined electronic effect from both substituents.

Reactivity towards Electrophilic Aromatic Substitution:

Reactivity towards Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group ortho to the pyrrolidine substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org However, in this specific molecule, the pyrrolidino group is not a typical leaving group for SNAr. Instead, if a suitable leaving group (e.g., a halogen) were present at the C1 position, the ortho-nitro group would strongly activate it towards displacement by a nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate, and thus the rate of reaction, is enhanced by the presence of strong electron-withdrawing groups like the nitro group. libretexts.orgresearchgate.net

Influence on the Pyrrolidine Moiety:

The electronic environment of the phenyl ring also affects the reactivity of the pyrrolidine nitrogen. The electron-withdrawing nature of the 2-nitro-4-methylphenyl group reduces the basicity and nucleophilicity of the pyrrolidine nitrogen compared to an N-alkylpyrrolidine. This is due to the delocalization of the nitrogen's lone pair into the electron-deficient aromatic ring.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(4-Methyl-2-nitrophenyl)pyrrolidine, various NMR experiments provide detailed information about its proton and carbon frameworks, connectivity, and potential dynamic behaviors in solution.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The expected spectrum for this compound would feature distinct signals for the aromatic, pyrrolidine (B122466), and methyl protons. The electron-withdrawing nature of the ortho-nitro group and the electron-donating methyl group significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show three distinct signals corresponding to H-3, H-5, and H-6. The proton ortho to the nitro group (H-3) would be the most deshielded, appearing furthest downfield. The protons on the pyrrolidine ring adjacent to the nitrogen (N-CH₂) are also deshielded due to the influence of the aromatic ring and will likely appear as a triplet. The other pyrrolidine protons (C-CH₂) would appear further upfield as a multiplet. The methyl group protons would appear as a singlet in the typical alkyl region.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is predicted based on analysis of structurally similar compounds. The solvent is assumed to be CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-3) | 7.6 - 7.8 | d | ~2.0 |

| Ar-H (H-5) | 7.2 - 7.4 | dd | ~8.0, 2.0 |

| Ar-H (H-6) | 7.0 - 7.2 | d | ~8.0 |

| N-CH₂ (Pyrrolidine) | 3.3 - 3.5 | t | ~6.5 |

| C-CH₂ (Pyrrolidine) | 1.9 - 2.1 | m | - |

| Ar-CH₃ | 2.3 - 2.5 | s | - |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would display eleven unique carbon signals, corresponding to each carbon atom in its distinct electronic environment. The aromatic carbons' chemical shifts are influenced by the substituents. The carbon bearing the nitro group (C-2) and the one attached to the pyrrolidine nitrogen (C-1) would be significantly affected. Quaternary carbons (C-1, C-2, C-4) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on analysis of structurally similar compounds. The solvent is assumed to be CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C-1) | 145 - 148 |

| Ar-C (C-2) | 138 - 142 |

| Ar-CH (C-3) | 124 - 126 |

| Ar-C (C-4) | 135 - 138 |

| Ar-CH (C-5) | 128 - 130 |

| Ar-CH (C-6) | 120 - 122 |

| N-CH₂ (Pyrrolidine) | 50 - 53 |

| C-CH₂ (Pyrrolidine) | 24 - 26 |

| Ar-CH₃ | 20 - 22 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent aromatic protons (H-5 with H-6) and between the adjacent methylene (B1212753) groups within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the aromatic proton at 7.0-7.2 ppm to its attached carbon, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons (Ar-CH₃) to the aromatic carbons C-3, C-4, and C-5, and from the pyrrolidine N-CH₂ protons to the aromatic carbon C-1, confirming the connectivity between the pyrrolidine ring and the nitrophenyl group.

The presence of a bulky nitro group at the ortho position (C-2) of the phenyl ring can sterically hinder rotation around the C1-N bond connecting the phenyl ring to the pyrrolidine nitrogen. This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. If the energy barrier to rotation is high enough, these isomers may be observable as separate sets of signals in the NMR spectrum at room temperature. This phenomenon, known as rotational isomerism, would manifest as a doubling of some or all of the NMR signals, with the ratio of the isomers depending on their relative thermodynamic stability. Variable-temperature NMR studies could be conducted to probe the dynamics of this rotation.

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong, distinct bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The spectrum would also show characteristic bands for C-H stretching in the aromatic and aliphatic regions, C=C stretching of the aromatic ring, and C-N bond vibrations.

Table 3: Predicted FTIR Spectral Data for this compound Note: Data is predicted based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2980 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1610 - 1580 | Medium |

| Asymmetric NO₂ Stretch | 1530 - 1510 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1330 | Strong |

| Aromatic C-N Stretch | 1300 - 1250 | Medium |

| Aliphatic C-N Stretch | 1200 - 1150 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the molecular weight and elemental composition of a compound.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and energy levels.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and crystallographic parameters, offering an unambiguous elucidation of the molecular structure.

For 1-(4-Nitrophenyl)pyrrolidine, the crystal structure reveals key intermolecular interactions and packing motifs that are likely to be influential in the crystal lattice of its methylated and regioisomeric counterpart. It is anticipated that the introduction of the methyl group on the phenyl ring in this compound would influence the dihedral angle between the phenyl ring and the pyrrolidine ring, as well as affect the intermolecular stacking interactions in the solid state.

A comparative summary of the anticipated crystallographic parameters, drawing an analogy from 1-(4-Nitrophenyl)pyrrolidine, is presented in the table below. It is crucial to interpret this data as a predictive model rather than experimentally determined values for this compound.

| Crystallographic Parameter | Anticipated Value/System (by analogy to 1-(4-Nitrophenyl)pyrrolidine) |

|---|---|

| Crystal System | Monoclinic (predicted) |

| Space Group | P21/c (predicted) |

| Key Influences of 4-Methyl and 2-Nitro Substitution | - Altered crystal packing due to steric hindrance of the methyl group.

|

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for the separation, identification, and purification of chemical compounds. The following subsections detail the application of High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for the analysis of this compound.

High-Performance Liquid Chromatography is a premier technique for the separation and quantification of components in a mixture. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method has been described. sielc.com This approach utilizes a non-polar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier.

A suitable method for the analysis of this compound employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

The table below summarizes the suggested HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |

| Detection | UV-Vis (Wavelength to be optimized based on the compound's absorbance spectrum) |

Thin Layer Chromatography is a versatile, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining purity. While specific TLC conditions for this compound have not been explicitly reported, suitable conditions can be inferred from the analysis of structurally related nitroaromatic compounds and pyrrolidine derivatives.

Given the moderate polarity of this compound, a silica (B1680970) gel stationary phase (silica gel 60 F254) is appropriate. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically effective. For nitroaromatic compounds, solvent systems such as benzene (B151609):acetone:ethyl alcohol (8:1:1) have been utilized. ijcps.org For pyrrolidine derivatives, various solvent systems including cyclohexane-diethyl ether and ethyl acetate-ethanol-water have been employed, depending on the specific substituents. researchgate.net

Based on these precedents, a suitable starting point for the TLC analysis of this compound would be a mixture of hexane (B92381) and ethyl acetate. The ratio can be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), and staining with a suitable agent such as potassium permanganate (B83412) can also be used. beilstein-journals.org

The proposed TLC conditions are outlined in the table below.

| Parameter | Suggested Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates |

| Mobile Phase | Hexane:Ethyl Acetate (ratio to be optimized, e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 1-(4-Methyl-2-nitrophenyl)pyrrolidine, these methods would provide deep insights into its molecular properties.

Global Reactivity DescriptorsGlobal reactivity descriptors are parameters derived from electronic structure calculations that quantify the overall reactivity of a molecule. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a stable system.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Calculating these descriptors for this compound would provide a quantitative basis for comparing its reactivity with other compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or in a biological environment like a lipid bilayer, would reveal its dynamic behavior. This includes conformational changes, interactions with surrounding molecules, and transport properties. Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which is crucial for applications in materials science and drug design.

Analysis of Non-Covalent Interactions and Supramolecular Architecture

The study of non-covalent interactions (NCIs) is crucial for understanding how molecules organize in the solid state, which influences physical properties such as melting point, solubility, and crystal packing. Hirshfeld surface analysis is a common computational method used to visualize and quantify these interactions.

A Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify key intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

For this compound, one would expect to observe various types of non-covalent interactions:

C–H···O Interactions: The nitro group (NO₂) is a strong hydrogen bond acceptor. The hydrogen atoms on the pyrrolidine (B122466) ring and the methyl group can act as donors, leading to C–H···O interactions that would likely play a significant role in the supramolecular assembly.

π-Interactions: The nitrophenyl ring can participate in π-stacking or C–H···π interactions, further stabilizing the crystal structure.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Each point on the plot represents a pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface, respectively. The prevalence of different types of contacts can be quantified, offering a detailed picture of the supramolecular architecture. For instance, a study on the similar compound 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid utilized Hirshfeld analysis to detail the contributions of various non-covalent interactions to its crystal packing. researchgate.netresearchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. DFT calculations can predict these shifts by computing the magnetic shielding tensors of the nuclei. By comparing the calculated spectra of possible isomers or conformers with experimental data, the correct structure can be unequivocally assigned. For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyrrolidine ring, the methyl group, and the nitrophenyl moiety. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional group vibrations. For this molecule, key vibrational modes would include the N-O stretching of the nitro group, C-N stretching of the pyrrolidine ring, and various C-H vibrations of the aromatic and aliphatic parts. elixirpublishers.comresearchgate.net

The table below illustrates the kind of data that would be generated from a DFT calculation for predicting the vibrational frequencies of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| Aromatic C-H Stretch | Data not available | 3100-3000 |

| Aliphatic C-H Stretch | Data not available | 3000-2850 |

| Asymmetric NO₂ Stretch | Data not available | 1560-1520 |

| Symmetric NO₂ Stretch | Data not available | 1355-1315 |

| Aromatic C=C Stretch | Data not available | 1600-1450 |

| C-N Stretch (Aromatic-Amine) | Data not available | 1335-1250 |

Note: The predicted frequencies are hypothetical as no specific computational study for this molecule was found.

Molecular Docking Simulations for Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While it is often used to predict biological activity by docking a small molecule (ligand) into the active site of a protein (receptor), it can also be employed more generally to study the non-covalent interactions between any two molecules.

In the context of this compound, docking simulations could be used to explore its interaction with various host molecules or surfaces, excluding biological targets. For example, one could study its binding to cyclodextrins, calixarenes, or other supramolecular hosts. The simulation calculates a docking score, which is an estimate of the binding affinity, and provides a 3D model of the complex.

The analysis of the docked pose reveals the specific non-covalent interactions responsible for binding, such as:

Hydrogen Bonds: Between the nitro group of the guest and hydroxyl groups of a host, for instance.

Hydrophobic Interactions: Between the phenyl and pyrrolidine rings of the guest and nonpolar regions of the host.

π-π Stacking: Between the aromatic ring of the guest and an aromatic moiety on the host.

The results of such simulations are typically presented in a table summarizing the binding affinities and the key interacting residues or components of the host molecule.

| Host Molecule | Docking Score (kcal/mol) | Key Interactions |

| β-Cyclodextrin | Data not available | Hydrogen bonds, Hydrophobic interactions |

| Calix sci-hub.searene | Data not available | π-π stacking, C-H···π interactions |

| Graphene Sheet | Data not available | van der Waals forces, π-π stacking |

Note: This table is illustrative. The host molecules and data are hypothetical examples of how docking could be used for non-biological interaction studies.

These computational studies, when performed, would provide a comprehensive, atom-level understanding of the chemical and physical properties of this compound.

Role of 1 4 Methyl 2 Nitrophenyl Pyrrolidine As a Key Intermediate in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocycles

A primary application of 1-(4-Methyl-2-nitrophenyl)pyrrolidine is as a precursor for the synthesis of fused nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines. The synthetic strategy hinges on the chemical transformation of the ortho-nitroaniline moiety.

The critical step is the reduction of the nitro group to an amine, which converts this compound into 4-methyl-2-(pyrrolidin-1-yl)aniline. This resulting ortho-diamine precursor is then poised for cyclization reactions.

Benzimidazole Synthesis : The formed 4-methyl-2-(pyrrolidin-1-yl)aniline can be condensed with various C1 synthons like aldehydes, formic acid, or N-substituted formamides. organic-chemistry.org This reaction, often catalyzed by acids or metals, leads to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring, yielding substituted benzimidazoles. mdpi.comnih.govresearchgate.netmdpi.com

Quinoxaline (B1680401) Synthesis : Reaction of the diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, results in the formation of quinoxalines. organic-chemistry.orgnih.govchim.itresearchgate.netnih.gov This condensation is a classical and efficient method for constructing the quinoxaline core. chim.it

The substituents on the final heterocyclic product are determined by the choice of the cyclization partner, allowing for the synthesis of a range of derivatives from a single intermediate.

Table 1: Examples of Heterocyclic Scaffolds Derived from this compound

| Starting Intermediate | Cyclization Partner | Resulting Heterocycle |

|---|---|---|

| 4-methyl-2-(pyrrolidin-1-yl)aniline | Aldehyde (R-CHO) | 2-Substituted-5-methyl-7-(pyrrolidin-1-yl)benzimidazole |

| 4-methyl-2-(pyrrolidin-1-yl)aniline | 1,2-Diketone (R-CO-CO-R') | 2,3-Disubstituted-6-methyl-8-(pyrrolidin-1-yl)quinoxaline |

Precursor for Advanced Organic Transformations

The utility of this compound as an intermediate is centered on its capacity to undergo advanced organic transformations, with the reduction of the nitro group being the most pivotal. This transformation is a gateway to the synthesis of various complex molecules.

Catalytic Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. researchgate.netnih.govchemrxiv.orgchemrxiv.org This is typically achieved through catalytic hydrogenation. The resulting amine is significantly more versatile for subsequent reactions, such as diazotization, acylation, and the previously mentioned cyclizations. This reductive cyclization is a powerful strategy for building heterocyclic systems. researchgate.netorganic-chemistry.org

Commonly employed catalytic systems for this reduction include:

Palladium on carbon (Pd/C) with hydrogen gas (H₂)

Platinum(IV) oxide (PtO₂) with hydrogen gas (H₂)

Raney Nickel with hydrogen gas (H₂) or hydrazine (B178648) (N₂H₄)

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

Iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride organic-chemistry.orgresearchcommons.org

The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. The successful reduction of this compound provides the key intermediate, 4-methyl-2-(pyrrolidin-1-yl)aniline, which opens the door to a wide array of further chemical modifications.

Table 2: Typical Catalytic Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-4 atm H₂ |

| Raney Nickel | Hydrogen (H₂) or Hydrazine | Ethanol | Room temperature to 50°C |

| Iron (Fe) Powder | Acetic Acid or NH₄Cl | Water/Ethanol | 50-100°C |

Applications in Material Science (e.g., polymers, dyes)

While direct applications of this compound in polymers are not widely documented, its derivative, 4-methyl-2-(pyrrolidin-1-yl)aniline, is a suitable precursor for the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore. unb.canih.govnih.govijasrm.comresearchgate.net

The synthesis of an azo dye from this precursor would involve a two-step process:

Diazotization : The primary aromatic amine, 4-methyl-2-(pyrrolidin-1-yl)aniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.govresearchgate.net

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, aniline, or naphthol derivative. unb.canih.gov This electrophilic aromatic substitution reaction yields the azo dye.

The final color of the dye can be tuned by varying the structure of the coupling component. The pyrrolidine (B122466) and methyl groups on the diazonium component also influence the dye's properties, such as its shade, solubility, and fastness.

Table 3: Potential Synthesis of an Azo Dye

| Step | Reactants | Product |

|---|---|---|

| Reduction | This compound + Reducing Agent (e.g., Fe/HCl) | 4-methyl-2-(pyrrolidin-1-yl)aniline |

| Diazotization | 4-methyl-2-(pyrrolidin-1-yl)aniline + NaNO₂/HCl (0-5°C) | 4-methyl-2-(pyrrolidin-1-yl)benzenediazonium chloride |

| Azo Coupling | Diazonium salt + Coupling Component (e.g., Phenol) | Azo Dye |

Utilization in Chiral Derivatization Reagents for Analytical Applications

The structural framework of this compound is highly relevant to the design of chiral derivatization reagents (CDRs). These reagents are used in analytical chemistry, particularly in chromatography (HPLC, LC-MS), to separate and analyze enantiomers. nih.gov A CDR converts a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column.

Structurally similar compounds, which combine a pyrrolidine moiety with a nitrophenyl group, have been developed as effective CDRs. bohrium.comresearchgate.netglobethesis.com For example, reagents like (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine have been successfully used for the analysis of chiral carboxylic acids. researchgate.net

To function as a CDR, the this compound scaffold would need to be modified to include:

A Chiral Center : The pyrrolidine ring can be derived from chiral starting materials like L-proline or D-proline to introduce stereogenicity.

A Reactive Group : A functional group, such as a carboxylic acid, isothiocyanate, or activated ester, must be incorporated to allow covalent bonding with the analyte (e.g., chiral amines or alcohols).

A Chromophore/Fluorophore : The nitrophenyl group itself acts as a strong chromophore, facilitating UV detection in HPLC.

The pyrrolidine ring provides a rigid chiral environment close to the newly formed diastereomeric center, which enhances the separation efficiency.

Table 4: Structural Features for Chiral Derivatization Reagents

| Structural Component | Role in Derivatization | Example from Related Reagents | Potential in a this compound-based CDR |

|---|---|---|---|

| Chiral Scaffold | Induces diastereomer formation | (S)-3-aminopyrrolidine bohrium.comresearchgate.net | Chiral pyrrolidine derived from proline mdpi.comresearchgate.net |

| Reactive Handle | Covalently binds to the analyte | Carboxylic acid, Amine bohrium.comglobethesis.com | Introduction of a functional group on the pyrrolidine or aromatic ring |

| Reporter Group | Enables detection (e.g., UV, fluorescence) | Dinitrophenyl group researchgate.net | The inherent 2-nitrophenyl group |

Strategy for Generating Molecular Diversity in Chemical Libraries

In medicinal chemistry and drug discovery, generating libraries of structurally diverse compounds is crucial for identifying new biologically active molecules. nih.gov The this compound scaffold is an excellent starting point for creating such chemical libraries through diversity-oriented synthesis. researchgate.net

The molecule offers several points for diversification:

The Nitro Group : As discussed, it can be reduced to an amine, which can then be acylated, alkylated, or converted into a wide range of other functional groups to create a library of amides, sulfonamides, etc.

The Aromatic Ring : The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation) to introduce additional substituents, further diversifying the library.

The Pyrrolidine Ring : While the saturated pyrrolidine ring is less reactive, derivatives with functional handles (e.g., from hydroxyproline) can be used as starting materials, allowing for modifications at this position. mdpi.com

The Methyl Group : The benzylic methyl group can potentially be functionalized through free-radical reactions.